Cas no 57339-57-8 (6-Bromoquinolin-8-amine)
6-Bromoquinolin-8-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Bromoquinolin-8-amine
- 6-Bromo-8-aminoquinoline
- 6-bromo-8-Quinolinamine
- 8-AMINO-6-BROMOQUINOLINE
- 8-Quinolinamine,6-bromo-
- 6-Bromo-8-amino-quinoline
- 6-bromo-8-quinolylamine
- 8-Quinolinamine, 6-bromo-
- AK109404
- ZERO/000233
- 6-bromanylquinolin-8-amine
- Cambridge id 5341861
- (6-bromo-8-quinolyl)amine
- cid_93637
- BDBM32197
- MFCPXRHDOOYWNO-UHFFFAOYSA-N
- STK760072
- SBB000618
- MCULE-
- PS-3652
- SY353451
- SR-01000523986
- DB-369210
- SCHEMBL3038128
- C75683
- CHEMBL1317901
- 57339-57-8
- DTXSID5069176
- 6-bromo-8-quinolinylamine
- CS-0046272
- AG-205/25005663
- AB00081496-01
- AKOS001751980
- TG2-38-2
- MFCD00194777
- C9H7BrN2
- SR-01000523986-1
-
- MDL: MFCD00194777
- Inchi: 1S/C9H7BrN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2
- InChI Key: MFCPXRHDOOYWNO-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C(=C2C(C([H])=C([H])C([H])=N2)=C1[H])N([H])[H]
Computed Properties
- Exact Mass: 221.97900
- Monoisotopic Mass: 221.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 38.9
Experimental Properties
- Boiling Point: 370.4°C at 760 mmHg
- PSA: 38.91000
- LogP: 3.16070
6-Bromoquinolin-8-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H312-H332
- Warning Statement: P280
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
6-Bromoquinolin-8-amine Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromoquinolin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007846-10g |
6-Bromoquinolin-8-amine |
57339-57-8 | 95% | 10g |
$1346.33 | 2023-09-01 | |
| Alichem | A189007846-25g |
6-Bromoquinolin-8-amine |
57339-57-8 | 95% | 25g |
$2377.54 | 2023-09-01 | |
| Alichem | A189007846-100g |
6-Bromoquinolin-8-amine |
57339-57-8 | 95% | 100g |
$5444.88 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NW730-100mg |
6-Bromoquinolin-8-amine |
57339-57-8 | 95+% | 100mg |
456CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NW730-5g |
6-Bromoquinolin-8-amine |
57339-57-8 | 95+% | 5g |
8414CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NW730-250mg |
6-Bromoquinolin-8-amine |
57339-57-8 | 95+% | 250mg |
1042CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NW730-1g |
6-Bromoquinolin-8-amine |
57339-57-8 | 95+% | 1g |
2106.0CNY | 2021-07-14 | |
| Chemenu | CM129345-1g |
6-bromoquinolin-8-amine |
57339-57-8 | 95% | 1g |
$234 | 2021-08-05 | |
| Chemenu | CM129345-5g |
6-bromoquinolin-8-amine |
57339-57-8 | 95% | 5g |
$842 | 2021-08-05 | |
| Chemenu | CM129345-10g |
6-bromoquinolin-8-amine |
57339-57-8 | 95% | 10g |
$1122 | 2021-08-05 |
6-Bromoquinolin-8-amine Suppliers
6-Bromoquinolin-8-amine Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 6-Bromoquinolin-8-amine
6-Bromoquinolin-8-amine: A Comprehensive Overview
The compound with CAS No 57339-57-8, commonly referred to as 6-Bromoquinolin-8-amine, is a significant molecule in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a quinoline ring system with a bromine substituent at the 6-position and an amine group at the 8-position. The combination of these functional groups makes 6-Bromoquinolin-8-amine a versatile building block for various applications in drug discovery, material synthesis, and analytical chemistry.
Recent studies have highlighted the potential of 6-Bromoquinolin-8-amine as a precursor for the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). Researchers have demonstrated that the bromine substituent at the 6-position facilitates metal coordination, while the amine group at the 8-position provides additional functionality for cross-linking and surface modification. These properties make 6-Bromoquinolin-8-amine an ideal candidate for constructing hierarchical porous materials with applications in gas storage, catalysis, and sensing technologies.
In the realm of drug discovery, 6-Bromoquinolin-8-amine has been explored as a lead compound for developing bioactive molecules targeting various therapeutic areas. For instance, recent investigations have shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities. The quinoline scaffold is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable platform for medicinal chemists to design novel drug candidates.
The synthesis of 6-Bromoquinolin-8-amine typically involves multi-step reactions, including nucleophilic aromatic substitution and amide formation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact. These improvements have facilitated its wider adoption in both academic research and industrial applications.
From an analytical perspective, 6-Bromoquinolin-8-amine has been utilized as a chiral selector in chromatographic separations due to its ability to induce enantioselectivity in certain systems. This property has been leveraged in the analysis of pharmaceutical compounds and natural products, where enantiomeric purity is critical.
In terms of toxicity and safety profiles, preliminary studies indicate that 6-Bromoquinolin-8-amine exhibits low acute toxicity in experimental models. However, further research is required to fully understand its long-term effects and environmental fate.
In conclusion, 6-Bromoquinolin-8-amine (CAS No 57339-57-8) stands out as a multifaceted compound with promising applications across diverse scientific disciplines. Its unique structure, combined with recent advances in synthesis and application development, positions it as a key molecule for future innovations in chemistry and materials science.
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